molecular formula C13H13NO4 B13985003 6,7-Dimethoxy-4-isoquinolineacetic acid CAS No. 116578-59-7

6,7-Dimethoxy-4-isoquinolineacetic acid

Cat. No.: B13985003
CAS No.: 116578-59-7
M. Wt: 247.25 g/mol
InChI Key: HTJYJGIQTWBANZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-isoquinolineacetic acid is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two methoxy groups at the 6th and 7th positions of the isoquinoline ring and an acetic acid moiety at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-isoquinolineacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce 4-chloro-6,7-dimethoxyquinoline .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-isoquinolineacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have significant biological activities and potential therapeutic applications.

Scientific Research Applications

6,7-Dimethoxy-4-isoquinolineacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-isoquinolineacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the same methoxy groups but differs in the saturation of the isoquinoline ring.

    4-Chloro-6,7-dimethoxyquinoline: This compound has a chlorine atom at the 4th position instead of the acetic acid moiety.

Uniqueness

6,7-Dimethoxy-4-isoquinolineacetic acid is unique due to the presence of both methoxy groups and an acetic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

116578-59-7

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-(6,7-dimethoxyisoquinolin-4-yl)acetic acid

InChI

InChI=1S/C13H13NO4/c1-17-11-3-8-6-14-7-9(4-13(15)16)10(8)5-12(11)18-2/h3,5-7H,4H2,1-2H3,(H,15,16)

InChI Key

HTJYJGIQTWBANZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC=C2CC(=O)O)OC

Origin of Product

United States

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